1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid . This intermediate can then be reacted with piperazine and subsequently coupled with 4-phenylacetyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and oxane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKNQOYILHMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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